Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a bromophenoxy group, a propanamido group, and a methylthiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbon source.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromophenoxy group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The propanamido group can be formed by reacting the brominated intermediate with a suitable amine, such as propanamide, under appropriate conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophenes with various functional groups
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the bromophenoxy group may facilitate binding to specific protein targets, while the acetyl and amido groups may modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-[2-(2-CHLOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-[2-(2-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-[2-(2-IODOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C19H20BrNO5S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[2-(2-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H20BrNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-9-7-6-8-13(14)20/h6-9,12H,5H2,1-4H3,(H,21,23) |
InChI Key |
LHVFRCVZUXGSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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